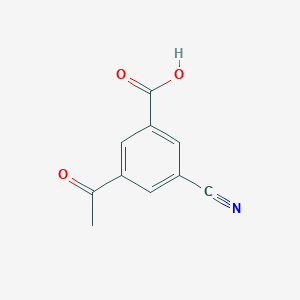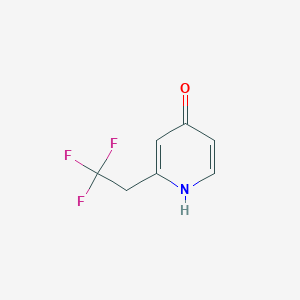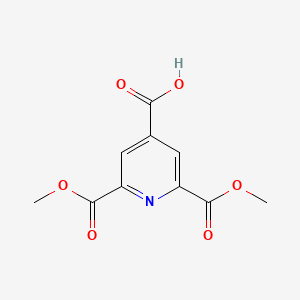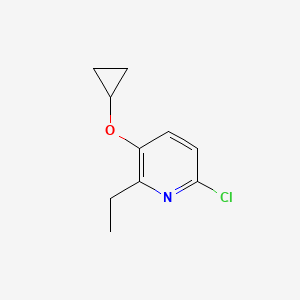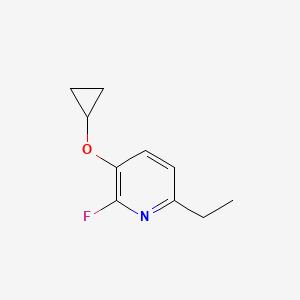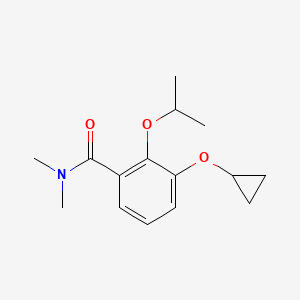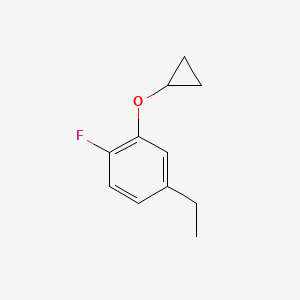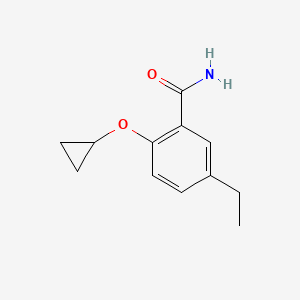
2-Cyclopropoxy-5-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-5-ethylbenzamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzamide core. Benzamides are a significant class of amide compounds widely used in various fields, including pharmaceuticals, agriculture, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-ethylbenzamide typically involves the condensation of 2-cyclopropoxy-5-ethylbenzoic acid with an appropriate amine under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for benzamides, including this compound, often involve the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst. This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-5-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 2-cyclopropoxy-5-ethylbenzoic acid, while nitration can introduce nitro groups onto the benzamide core .
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-5-ethylbenzamide has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-5-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Cyclopropoxy-5-ethylbenzamide include other benzamide derivatives such as:
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol
Uniqueness
This compound is unique due to the presence of both a cyclopropoxy group and an ethyl group on the benzamide core. This unique structure can confer specific chemical and biological properties, making it distinct from other benzamide derivatives .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-5-ethylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-2-8-3-6-11(15-9-4-5-9)10(7-8)12(13)14/h3,6-7,9H,2,4-5H2,1H3,(H2,13,14) |
Clave InChI |
IYVKQXLNHLGRSO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)OC2CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


